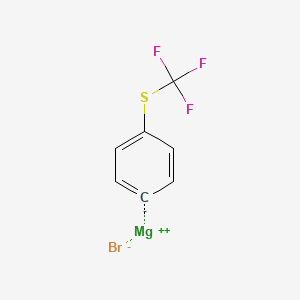
3-Bromo-4-(hydroxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a hydroxymethyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(hydroxymethyl)benzaldehyde typically involves the bromination of 4-(hydroxymethyl)benzaldehyde. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) for coupling reactions.
Major Products:
Oxidation: 3-Bromo-4-(carboxymethyl)benzaldehyde.
Reduction: 3-Bromo-4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-(hydroxymethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(hydroxymethyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde and bromine functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
4-Bromo-3-(hydroxymethyl)benzaldehyde: Isomer with different positions of the substituents.
3-Bromo-4-methylbenzaldehyde: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness: 3-Bromo-4-(hydroxymethyl)benzaldehyde is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C8H7BrO2 |
|---|---|
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
3-bromo-4-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-4,11H,5H2 |
Clé InChI |
FMIBTJFJKLXIAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


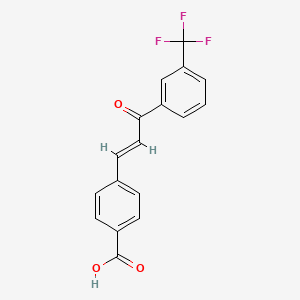
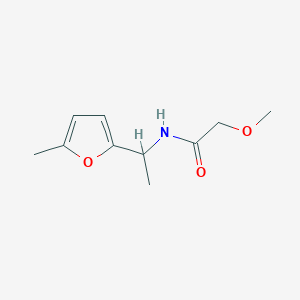

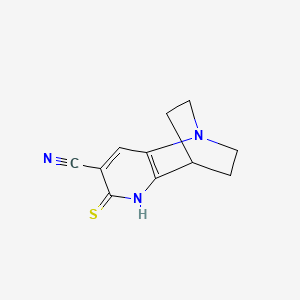
![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
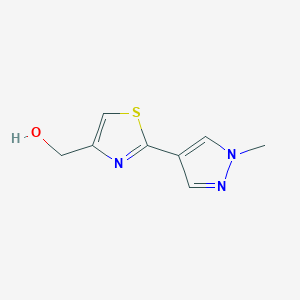
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)


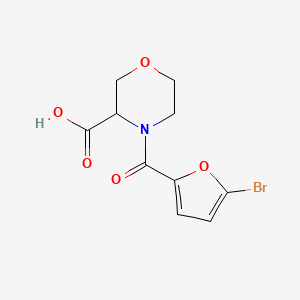
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
